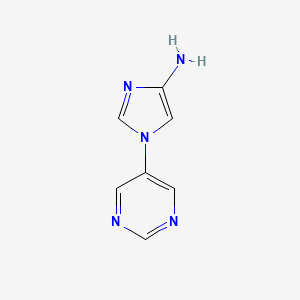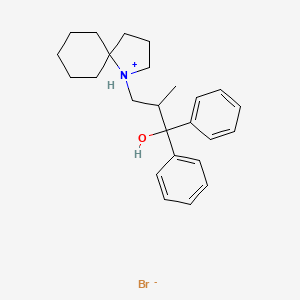
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further functionalization to introduce the beta-methyl-alpha,alpha-diphenyl- moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1-oxa-8-azaspiro(4,5)decane
- 8-oxa-2-azaspiro(4,5)decane
- alpha,alpha-Diphenyl-beta-Methyl-1-Azaspiro(4,5)Decane
Uniqueness
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide is unique due to its specific spirocyclic structure and the presence of the beta-methyl-alpha,alpha-diphenyl- moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
22794-21-4 |
|---|---|
Molecular Formula |
C25H34BrNO |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-(1-azoniaspiro[4.5]decan-1-yl)-2-methyl-1,1-diphenylpropan-1-ol;bromide |
InChI |
InChI=1S/C25H33NO.BrH/c1-21(20-26-19-11-18-24(26)16-9-4-10-17-24)25(27,22-12-5-2-6-13-22)23-14-7-3-8-15-23;/h2-3,5-8,12-15,21,27H,4,9-11,16-20H2,1H3;1H |
InChI Key |
ADZBMMQSKSBNED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+]1CCCC12CCCCC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

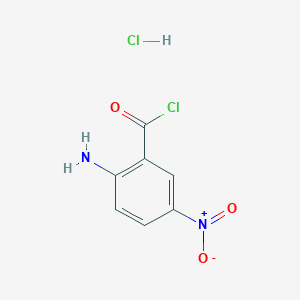
![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)

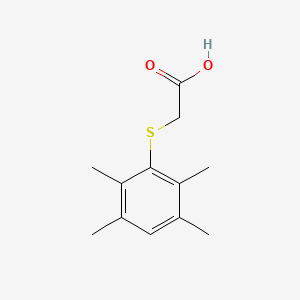
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
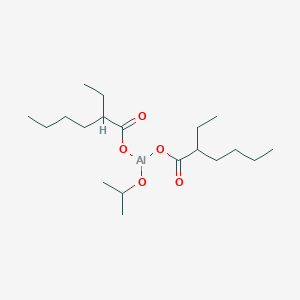
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
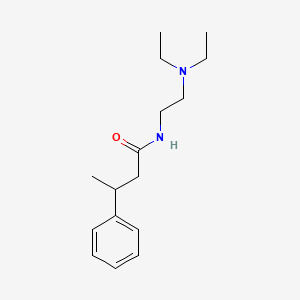

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
